(1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl) acetate
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Overview
Description
(1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl) acetate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by a benzofuran ring system fused with a dioxo group and an acetate moiety. This compound is of interest due to its potential reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl) acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable benzofuran derivative with an acylating agent in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
(1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl) acetate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl) acetate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
(1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl) propionate: Similar structure with a propionate group instead of an acetate group.
(1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl) butyrate: Contains a butyrate group, differing in chain length from the acetate group.
Uniqueness: (1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl) acetate is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the acetate group influences its solubility, reactivity, and interaction with other molecules.
Properties
CAS No. |
103204-93-9 |
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Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl) acetate |
InChI |
InChI=1S/C10H10O5/c1-5(11)14-7-4-2-3-6-8(7)10(13)15-9(6)12/h2,4,6-8H,3H2,1H3 |
InChI Key |
BALNPNXUDOUFRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C=CCC2C1C(=O)OC2=O |
Origin of Product |
United States |
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